molecular formula C26H23N5O4 B13898734 1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea

1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea

Cat. No.: B13898734
M. Wt: 469.5 g/mol
InChI Key: QSTJETGFFGWFHQ-UHFFFAOYSA-N
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Description

1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, an indazole ring, and a phenylurea group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Indazole Ring: The indazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of Quinoline and Indazole: The quinoline and indazole moieties are coupled using a suitable linker, such as an ether or amine bond, under specific reaction conditions.

    Formation of the Phenylurea Group: The final step involves the reaction of the coupled intermediate with phenyl isocyanate to form the phenylurea group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline or indazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or indazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinoline N-oxides, oxidized indazole derivatives

    Reduction: Reduced quinoline or indazole rings

    Substitution: Substituted quinoline or indazole derivatives

Scientific Research Applications

1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways in cells.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea is unique due to the presence of both quinoline and indazole moieties, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C26H23N5O4

Molecular Weight

469.5 g/mol

IUPAC Name

1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea

InChI

InChI=1S/C26H23N5O4/c1-31-21-13-17(35-22-11-12-27-20-15-24(34-3)23(33-2)14-19(20)22)9-10-18(21)25(30-31)29-26(32)28-16-7-5-4-6-8-16/h4-15H,1-3H3,(H2,28,29,30,32)

InChI Key

QSTJETGFFGWFHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)NC5=CC=CC=C5

Origin of Product

United States

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